1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide is a complex organic compound with a unique structure that includes trifluoromethyl, methanesulfonamide, and a phosphapentacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide involves multiple steps. The starting materials typically include trifluoromethyl compounds and methanesulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to facilitate the formation of the phosphapentacyclo framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl and methanesulfonamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The trifluoromethyl and methanesulfonamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: Another trifluoromethyl compound with different functional groups and applications.
N-Phenyl-bis(trifluoromethanesulfonimide): A compound with similar trifluoromethanesulfonimide groups but different structural features and uses.
Uniqueness
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide is unique due to its complex phosphapentacyclo framework and the presence of both trifluoromethyl and methanesulfonamide groups.
Properties
Molecular Formula |
C21H23F3NO5PS |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide |
InChI |
InChI=1S/C21H23F3NO5PS/c22-21(23,24)32(27,28)25-31(26)29-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)30-31/h9-13,15H,1-8H2,(H,25,26) |
InChI Key |
VAFCRULEGOCTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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